![molecular formula C15H17NO2 B7472300 N,2-dimethyl-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B7472300.png)
N,2-dimethyl-N-[(5-methylfuran-2-yl)methyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,2-dimethyl-N-[(5-methylfuran-2-yl)methyl]benzamide, commonly known as DMF, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. DMF belongs to the class of compounds known as benzamides, which are widely used in medicinal chemistry for their diverse biological activities.
Mecanismo De Acción
DMF's mechanism of action involves the activation of the Nrf2 pathway, which leads to the upregulation of various antioxidant enzymes. DMF has been shown to increase the expression of heme oxygenase-1 (HO-1), which is responsible for catalyzing the breakdown of heme into biliverdin, carbon monoxide, and iron. HO-1 has been found to have anti-inflammatory and anti-cancer properties, making DMF a potential therapeutic agent for these conditions.
Biochemical and Physiological Effects:
DMF has been shown to have various biochemical and physiological effects, including the upregulation of antioxidant enzymes such as HO-1, glutathione peroxidase, and superoxide dismutase. DMF has also been found to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). DMF has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's and Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMF has several advantages for lab experiments, including its stability and solubility in various solvents. DMF is also relatively cheap and easy to synthesize. However, DMF has some limitations, including its potential toxicity and the need for further research to determine its optimal dosage and administration route.
Direcciones Futuras
For research on DMF include investigating its potential therapeutic applications in various disease models, optimizing its dosage and administration route, and exploring its potential side effects and toxicity. Additionally, further research is needed to elucidate the precise mechanism of action of DMF and to identify potential drug targets for its therapeutic effects.
Métodos De Síntesis
DMF can be synthesized using various methods, including the reaction of 5-methylfurfural with 2,4-dimethylaniline in the presence of a catalyst such as palladium on carbon. Another method involves the reaction of 5-methylfurfural with 2,4-dimethylaniline in the presence of an acid catalyst such as hydrochloric acid. The resulting product is then purified through recrystallization.
Aplicaciones Científicas De Investigación
DMF has been shown to have a wide range of potential therapeutic applications, including anti-inflammatory, anti-cancer, and neuroprotective effects. DMF has been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is responsible for regulating the antioxidant response in cells. This activation leads to the upregulation of various antioxidant enzymes, which can protect cells from oxidative stress and inflammation.
Propiedades
IUPAC Name |
N,2-dimethyl-N-[(5-methylfuran-2-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-11-6-4-5-7-14(11)15(17)16(3)10-13-9-8-12(2)18-13/h4-9H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNZBLBVUELHAPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N(C)CC2=CC=C(O2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,2-dimethyl-N-[(5-methylfuran-2-yl)methyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


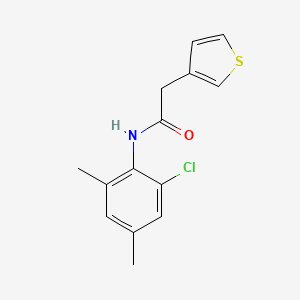
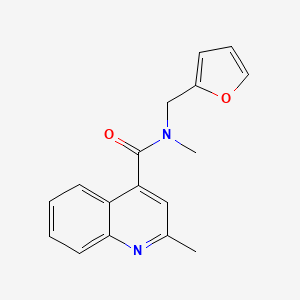
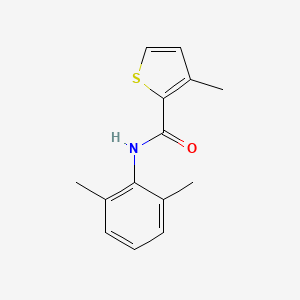
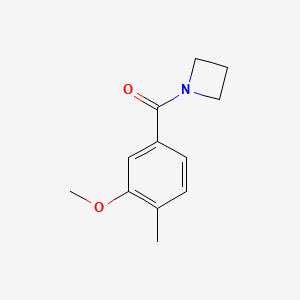
![3-[2-(Azepan-1-yl)-2-oxoethyl]-8-methylquinazolin-4-one](/img/structure/B7472265.png)
![N-[2-(dimethylamino)-2-oxoethyl]-2,4-dimethylbenzamide](/img/structure/B7472272.png)



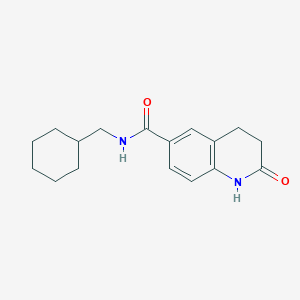

![N-[(2R)-2-(4-chlorophenyl)-2-hydroxyethyl]-2-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B7472318.png)
![4-[2-(4-Methoxyphenyl)acetyl]piperazin-2-one](/img/structure/B7472324.png)